molecular formula C15H14Cl2N2 B154944 Chlormidazole hydrochloride CAS No. 74298-63-8

Chlormidazole hydrochloride

Cat. No.: B154944
CAS No.: 74298-63-8
M. Wt: 293.2 g/mol
InChI Key: MHMTXDMLQZHXRZ-UHFFFAOYSA-N
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Description

Chlormidazole hydrochloride, also known as clomidazole hydrochloride, is a compound with the chemical formula C15H14Cl2N2. It is a benzimidazole derivative that exhibits significant antifungal and antibacterial properties. This compound is primarily used in the treatment of fungal and bacterial infections of the skin and nails, including interdigital and periungual mycoses .

Biochemical Analysis

Biochemical Properties

Chlormidazole hydrochloride is an azole antifungal drug . Azole antifungals are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to alterations in the fungal cell membrane that can inhibit growth and reproduction of the fungal cells .

Cellular Effects

This compound, by virtue of its antifungal properties, can have significant effects on fungal cells. It disrupts the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol . This can lead to leakage of cellular contents, impaired cellular processes, and ultimately cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the enzyme lanosterol 14α-demethylase . This enzyme is critical in the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, this compound prevents the production of ergosterol, leading to disruption of the cell membrane and inhibition of fungal growth .

Temporal Effects in Laboratory Settings

Like other antifungal drugs, its effects are likely to be time-dependent, with increased exposure leading to greater disruption of ergosterol synthesis and more pronounced antifungal effects .

Metabolic Pathways

As an azole antifungal, it is known to interact with the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol .

Subcellular Localization

As an antifungal drug, it is likely to interact with components of the fungal cell membrane, particularly the enzyme lanosterol 14α-demethylase involved in ergosterol synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chlormidazole hydrochloride involves the reaction of 1-(4-chlorophenyl)methyl-2-methylbenzimidazole with hydrochloric acid. The reaction typically takes place under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Chlormidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chlormidazole hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison: Chlormidazole hydrochloride is unique in its specific inhibition of lanosterol 14α-demethylase, making it highly effective against certain fungal species. Compared to clotrimazole, miconazole, and econazole, this compound has a distinct chemical structure that contributes to its unique mechanism of action and spectrum of activity .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12;/h2-9H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMTXDMLQZHXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969014
Record name 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74298-63-8, 54118-67-1
Record name 1H-Benzimidazole, 1-[(4-chlorophenyl)methyl]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74298-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlormidazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name chlormidazole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORMIDAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RH29TB951
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the research tell us about the efficacy of Chlormidazole hydrochloride against different types of microorganisms?

A1: Research indicates that this compound demonstrates notable activity against Candida species. A study testing over 100 bacterial strains, including Candida species, gram-positive cocci, and gram-negative bacilli, found that this compound exhibited significant effectiveness against Candida species []. Specifically, the study revealed that 76% of Candida strains were susceptible to this compound at a concentration of 10 micrograms/mL, while only one bacterial strain displayed sensitivity at 5 micrograms/mL []. This suggests that this compound might be a promising antifungal agent, particularly for infections caused by Candida species.

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